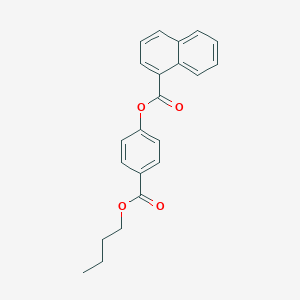

4-(Butoxycarbonyl)phenyl 1-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H20O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(4-butoxycarbonylphenyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C22H20O4/c1-2-3-15-25-21(23)17-11-13-18(14-12-17)26-22(24)20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3 |

InChI Key |

QOZPXTDKQUXVKC-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butoxycarbonyl Phenyl 1 Naphthoate

Esterification Strategies and Catalyst Systems for 1-Naphthoate (B1232437) Derivatives

The formation of the ester linkage in 4-(Butoxycarbonyl)phenyl 1-naphthoate is a critical step that can be achieved through several established methods. These strategies primarily involve the reaction of a 1-naphthoic acid derivative with a phenol (B47542) derivative.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk In the context of synthesizing 1-naphthoate derivatives, this would involve reacting 1-naphthoic acid with the corresponding phenol. The reaction is reversible and typically requires heating with a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to achieve acceptable yields. chemguide.co.uk To drive the equilibrium toward the product, methods like the removal of water as it is formed are often employed.

| Catalyst System | Reactants | Conditions | Product |

| Concentrated H₂SO₄ | 1-Naphthoic Acid, Alcohol/Phenol | Heat | 1-Naphthoate Ester |

| Dry HCl Gas | 1-Naphthoic Acid, Alcohol/Phenol | Heat | 1-Naphthoate Ester |

Transesterification Mechanisms

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org For the synthesis of 1-naphthoate derivatives, one could start with a simple alkyl 1-naphthoate, such as methyl 1-naphthoate, and react it with the desired 4-(butoxycarbonyl)phenol in the presence of a suitable catalyst.

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide (or phenoxide) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the new ester. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. wikipedia.orgmasterorganicchemistry.com The choice of catalyst is crucial and can influence reaction rates and yields.

| Catalyst Type | Mechanism | Key Intermediate |

| Base (e.g., Alkoxide) | Nucleophilic Addition-Elimination | Tetrahedral Intermediate |

| Acid (e.g., H₂SO₄) | Carbonyl Protonation, Nucleophilic Attack | Protonated Tetrahedral Intermediate |

The large-scale application of transesterification is prominent in the synthesis of polyesters. wikipedia.org

Acid Chloride or Anhydride (B1165640) Routes

A highly effective and common method for ester synthesis involves the use of more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. This approach avoids the equilibrium limitations of direct esterification.

The synthesis of 1-naphthoyl chloride from 1-naphthoic acid is a standard procedure, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). guidechem.comchemicalbook.com The reaction with thionyl chloride can be performed in a dry solvent like toluene and refluxed for a couple of hours. chemicalbook.com Oxalyl chloride is often preferred for its milder reaction conditions. guidechem.com

Once formed, 1-naphthoyl chloride is a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution with alcohols or phenols to yield the corresponding 1-naphthoate ester. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

| Acylating Agent | Reagent for Preparation | Reaction with Alcohol/Phenol | Yield (%) |

| 1-Naphthoyl Chloride | Thionyl Chloride | Pyridine, RT, 12h (with Methanol) | 85-90 |

| 1-Naphthoyl Chloride | Oxalyl Chloride | Triethylamine, CH₂Cl₂, RT (with Ethanol) | 88 |

Synthetic Routes for the 4-(Butoxycarbonyl)phenyl Moiety

The synthesis of the substituted phenyl ring, specifically the 4-(butoxycarbonyl)phenyl group, requires robust methods for carbon-carbon bond formation and functional group installation. Modern organometallic chemistry provides powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Substituted Phenyl Rings

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of C-C bonds. nobelprize.orgresearchgate.netnih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is particularly powerful. nobelprize.org

To construct a substituted phenyl ring, one could envision a Suzuki-Miyaura reaction between an aryl boronic acid (or ester) and an aryl halide. For instance, 4-(butoxycarbonyl)phenylboronic acid could be coupled with a suitable aryl halide. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.org

A wide range of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates and desired reaction conditions. rsc.org

| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Steps in Catalytic Cycle |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Pd(OAc)₂, XPhos, Base | Oxidative Addition, Transmetalation, Reductive Elimination nobelprize.org |

| Heck | Alkene + Aryl Halide | Pd(OAc)₂, PPh₃, Base | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

| Negishi | Organozinc Compound + Organic Halide | Pd(0) Complex | Oxidative Addition, Transmetalation, Reductive Elimination nobelprize.org |

Grignard Reagent Based Syntheses of Phenyl Derivatives

Grignard reagents, with the general formula RMgX, are highly reactive organometallic compounds widely used for forming new carbon-carbon bonds. wikipedia.orgleah4sci.comsigmaaldrich.com They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comchemguide.co.uk

For the synthesis of phenyl derivatives, a common strategy involves the carboxylation of a phenyl Grignard reagent. For example, starting from 4-bromobutylbenzene, a Grignard reagent could be formed and subsequently reacted with carbon dioxide (dry ice) to produce 4-butylbenzoic acid. chemguide.co.uk This carboxylic acid can then be esterified to yield the desired butyl ester. This method is also applicable to the synthesis of 1-naphthoic acid from 1-bromonaphthalene. wikipedia.orgorgsyn.org

The Grignard reagent is a strong nucleophile and a strong base, making it reactive towards acidic protons. sigmaaldrich.comchemguide.co.uk Therefore, all reactions must be conducted under anhydrous conditions. chemguide.co.uk

| Starting Material | Reagents | Intermediate | Final Product (after esterification) |

| Aryl Halide (e.g., 4-Bromotoluene) | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Carboxylic Acid (e.g., 4-Methylbenzoic acid) | Aryl Ester |

| 1-Bromonaphthalene | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | 1-Naphthoic Acid wikipedia.orgorgsyn.org | Naphthoate Ester |

Synthesis and Introduction of the Butoxycarbonyl Group (Boc)

The initial and crucial stage in the synthesis of the target molecule is the preparation of a phenol precursor bearing a butoxycarbonyl (Boc) protecting group. A common strategy involves the esterification of 4-hydroxybenzoic acid with a suitable butyl alcohol derivative, followed by protection of the phenolic hydroxyl group if necessary for subsequent reactions. However, a more direct approach is the introduction of the Boc group onto a commercially available hydroxybenzoate.

The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group in organic synthesis. While its application is most common for amines, it can also be used to protect phenols. The introduction of the Boc group onto a phenolic hydroxyl group can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The choice of base and solvent is critical to ensure efficient reaction and prevent unwanted side reactions.

Commonly employed methods for the Boc protection of phenols include:

Reaction with Boc₂O in the presence of a mild base such as triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM).

For less reactive phenols, stronger bases like sodium hydride (NaH) may be required to first generate the phenoxide ion, which then reacts with Boc₂O.

The lability of the Boc group on phenols to basic conditions must be considered, as it can be cleaved by weak bases. This characteristic allows for its removal under specific conditions, offering an alternative to acidic deprotection methods.

A plausible synthetic route to the immediate precursor, 4-(butoxycarbonyl)phenol, could start from 4-hydroxybenzoic acid. This would first involve the esterification of the carboxylic acid with butanol, followed by the protection of the phenolic hydroxyl with the Boc group. Alternatively, direct esterification of a commercially available butyl 4-hydroxybenzoate (B8730719) with di-tert-butyl dicarbonate can be explored.

Optimization of Reaction Conditions for High Yield and Selectivity

The esterification of the Boc-protected phenol with 1-naphthoyl chloride to yield this compound is a critical step. The Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base, is a well-established method for this type of transformation. iitk.ac.inbyjus.comwikipedia.orgvedantu.com Optimization of the reaction parameters is essential for maximizing the yield and purity of the final product.

Solvent Effects and Reaction Kinetics

The choice of solvent significantly influences the rate and equilibrium of esterification reactions. nih.govresearchgate.netias.ac.in For the Schotten-Baumann reaction, a two-phase system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base, is often employed. wikipedia.org The organic phase dissolves the reactants, while the aqueous phase contains the base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. byjus.com

The reaction kinetics are influenced by the solvent's polarity and its ability to solvate the reactants and the transition state. ias.ac.inuobaghdad.edu.iq Non-polar aprotic solvents can accelerate the reaction by minimizing solvation of the nucleophilic phenoxide, thus increasing its reactivity. However, the solubility of the starting materials and the final product must also be considered.

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 9.1 | 4 | 85 |

| 2 | Diethyl Ether | 4.3 | 6 | 78 |

| 3 | Toluene | 2.4 | 8 | 72 |

| 4 | Tetrahydrofuran | 7.5 | 4 | 82 |

| 5 | Acetonitrile (B52724) | 37.5 | 3 | 90 |

Note: The data in this table is illustrative and based on general trends observed in similar acylation reactions.

As indicated in the table, polar aprotic solvents like acetonitrile can sometimes lead to higher yields and faster reaction times due to better stabilization of charged intermediates.

Temperature and Pressure Dependencies

Temperature plays a crucial role in reaction kinetics, with higher temperatures generally leading to faster reaction rates. acs.org However, for the synthesis of this compound, elevated temperatures could lead to side reactions, such as the decomposition of the Boc protecting group or the acyl chloride. Therefore, the reaction is typically carried out at or below room temperature to maintain selectivity.

The effect of pressure on this type of liquid-phase reaction is generally minimal unless gaseous reagents or byproducts are involved. Since the Schotten-Baumann reaction does not typically involve significant volume changes, it is usually conducted at atmospheric pressure.

Table 2: Influence of Temperature on Reaction Yield

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 0 | 8 | 80 |

| 2 | 25 (Room Temp.) | 4 | 85 |

| 3 | 50 | 2 | 75 (with byproducts) |

Note: This data is hypothetical and serves to illustrate the general effect of temperature on acylation reactions.

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.

Catalyst Screening and Ligand Design for Enhanced Efficiency

While the Schotten-Baumann reaction is often base-promoted rather than truly catalytic, various catalysts can be employed to enhance the efficiency of acylation reactions. Lewis acids such as zinc chloride (ZnCl₂) can activate the acyl chloride, making it more susceptible to nucleophilic attack. asianpubs.org Zeolites and other solid acid catalysts have also been shown to be effective for the acylation of phenols. bcrec.id

In the realm of advanced synthetic methodologies, transition metal catalysis offers powerful alternatives. Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of C-O bonds in aryl esters. acs.orgnagoya-u.ac.jpmdpi.comnih.gov These reactions typically involve the coupling of an aryl halide or triflate with a carboxylic acid.

The efficiency of these palladium-catalyzed reactions is highly dependent on the nature of the ligand coordinated to the metal center. acs.org Ligand design plays a critical role in tuning the electronic and steric properties of the catalyst, thereby influencing its activity, stability, and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate scope.

Table 3: Catalyst and Ligand Screening for a Model Aryl Ester Synthesis

| Entry | Catalyst | Ligand | Base | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 45 |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 88 |

| 3 | PdCl₂(dppf) | - | t-BuONa | 65 |

| 4 | NiCl₂(dme) | dcype | K₃PO₄ | 75 |

Note: This table presents illustrative data from the literature on palladium-catalyzed esterification reactions and is not specific to the target molecule.

The development of new ligands continues to expand the capabilities of transition metal-catalyzed esterification, enabling the synthesis of complex molecules like this compound under milder conditions and with greater efficiency.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Ester Formation Involving Naphthoic Acid and Substituted Phenols

The formation of an aryl ester like 4-(Butoxycarbonyl)phenyl 1-naphthoate (B1232437) from 1-naphthoic acid and butyl 4-hydroxybenzoate (B8730719) can be achieved through several synthetic routes. The most prevalent and effective methods for coupling a carboxylic acid with a phenol (B47542), which is a relatively weak nucleophile, include the Steglich esterification, Mitsunobu reaction, and to a lesser extent for this specific transformation, the Fischer-Speier esterification.

The Steglich esterification is a particularly mild and efficient method for forming esters from substrates that may be sensitive to harsher conditions. organic-chemistry.orgwikipedia.org The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov

The mechanistic pathway for the Steglich esterification of 1-naphthoic acid and butyl 4-hydroxybenzoate is as follows:

Activation of the Carboxylic Acid : The reaction initiates with the protonation of one of the nitrogen atoms of DCC by 1-naphthoic acid. The resulting naphthoate anion then attacks the central carbon of the protonated DCC.

Formation of the O-Acylisourea Intermediate : This nucleophilic attack results in the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially an activated form of the carboxylic acid.

Catalysis by DMAP : While the O-acylisourea can be directly attacked by the phenolic hydroxyl group of butyl 4-hydroxybenzoate, this reaction is often slow. DMAP, being a stronger nucleophile than the phenol, attacks the O-acylisourea intermediate first. organic-chemistry.orgnih.gov

Formation of the N-Acylpyridinium Salt : This attack forms a new, even more reactive intermediate, the 1-naphthoyl-DMAP salt (an N-acylpyridinium salt), and releases dicyclohexylurea (DCU) as a byproduct. This intermediate is highly susceptible to nucleophilic attack and does not undergo the side reactions that the O-acylisourea intermediate is prone to. organic-chemistry.org

Nucleophilic Attack by the Phenol : The phenolic hydroxyl group of butyl 4-hydroxybenzoate then attacks the carbonyl carbon of the N-acylpyridinium salt.

Product Formation : This attack leads to the formation of the final product, 4-(Butoxycarbonyl)phenyl 1-naphthoate, and regenerates the DMAP catalyst.

Alternative pathways like the Fischer-Speier esterification , which involves direct acid catalysis (e.g., H₂SO₄) at elevated temperatures, are generally less suitable for phenols. The equilibrium is often unfavorable, and the harsh conditions can lead to side reactions. masterorganicchemistry.comresearchgate.net The Mitsunobu reaction offers another mild alternative, using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), but often produces by-products that can be difficult to separate. ias.ac.inresearchgate.net

Role of Catalysts and Reagents in Reaction Progression

The success of the Steglich esterification is highly dependent on the specific roles of the catalysts and reagents employed.

N,N'-Dicyclohexylcarbodiimide (DCC) : DCC acts as a dehydrating or coupling agent. Its primary function is to activate the carboxyl group of 1-naphthoic acid by converting the hydroxyl group into a good leaving group, thereby facilitating nucleophilic attack. organic-chemistry.orgwikipedia.org The thermodynamic driving force for this process is the formation of the highly stable dicyclohexylurea (DCU), which is insoluble in many common organic solvents and can often be removed by simple filtration. wikipedia.org

4-Dimethylaminopyridine (DMAP) : DMAP serves as a superior acyl-transfer catalyst. organic-chemistry.orgnih.gov Its catalytic activity stems from its high nucleophilicity, which allows it to react with the O-acylisourea intermediate faster than the alcohol or phenol. organic-chemistry.org This forms the highly reactive N-acylpyridinium salt, which is then readily attacked by the weakly nucleophilic phenolic hydroxyl group. Crucially, DMAP significantly accelerates the rate of esterification and suppresses potential side reactions, particularly the formation of N-acylurea. organic-chemistry.orgorganic-chemistry.org Typically, only catalytic amounts (e.g., 5-10 mol%) are required for the reaction to proceed efficiently at room temperature. organic-chemistry.orgnih.gov

Solvent : The choice of solvent is also important. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. They are capable of dissolving the reactants and intermediates without interfering with the reaction mechanism.

Kinetic Studies of Synthetic Transformations

Kinetic studies on similar systems, such as the esterification of benzoic acids with phenols, have shown that the reaction rate is dependent on the nucleophilicity of the phenol and the electrophilicity of the activated carboxylic acid intermediate. ias.ac.in Steric hindrance around the reactive centers of either the carboxylic acid or the phenol can significantly decrease the reaction rate. For the synthesis of this compound, neither reactant is exceptionally hindered, suggesting that the reaction should proceed at a reasonable rate under standard Steglich conditions.

Table 1 provides a summary of reaction conditions and outcomes for several esterification reactions analogous to the formation of this compound. The data illustrates how catalysts, such as the addition of a Lewis acid (CeCl₃·7H₂O) to a Steglich system, can dramatically improve yields and reduce reaction times. researchgate.net It also shows kinetic parameters for different types of esterifications, highlighting the influence of reactants and catalysts on the reaction rate.

Investigation of Side Reactions and By-product Formation

While the Steglich esterification is highly efficient, the potential for side reactions exists, particularly if the reaction conditions are not optimized.

The most significant side reaction in DCC-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea . organic-chemistry.org This rearrangement, known as an O→N acyl migration, renders the acyl group unavailable for transfer to the phenol, thereby reducing the yield of the desired ester. researchgate.net The N-acylurea by-product is often difficult to separate from the target ester due to similar solubility profiles, complicating purification. The formation of this by-product is more pronounced when the nucleophile (in this case, the phenol) is unreactive or sterically hindered, or when the reaction is slow. The use of the catalyst DMAP is the primary method to suppress this side reaction, as it rapidly intercepts the O-acylisourea to form the active N-acylpyridinium salt, which does not undergo this rearrangement. organic-chemistry.orgwikipedia.org

Another potential, though less common, side reaction is the reaction of two molecules of the O-acylisourea intermediate or the reaction of the intermediate with another molecule of 1-naphthoic acid to form 1-naphthoic anhydride (B1165640) . This anhydride is also an acylating agent, but its formation represents an inefficient use of the coupling agent.

In the context of synthesizing this compound, a potential for transesterification exists under certain conditions, although it is unlikely under the mild, neutral conditions of a standard Steglich reaction. If harsh acidic or basic conditions were used, the butyl ester group on the phenyl ring could potentially react. Similarly, cleavage of the target ester bond could occur under these non-ideal conditions.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 4-(Butoxycarbonyl)phenyl 1-naphthoate (B1232437) would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Naphthyl Protons: The seven protons on the naphthalene (B1677914) ring system would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and multiplicities would be complex due to spin-spin coupling between adjacent protons. The proton at the C8 position is expected to be significantly deshielded and appear at the lowest field due to the peri-interaction with the carbonyl group.

Phenyl Protons: The four protons on the central benzene (B151609) ring would appear as two distinct doublets in the aromatic region, likely between δ 7.2 and 8.2 ppm. The protons ortho to the naphthoate ester group would be deshielded compared to the protons ortho to the butoxycarbonyl group.

Butoxy Protons: The protons of the butyl group would appear in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) would be the most deshielded of this group, expected around δ 4.3 ppm as a triplet. The subsequent methylene groups (-CH₂-CH₂-) would appear at approximately δ 1.7-1.8 ppm and δ 1.4-1.5 ppm, respectively, each as a multiplet. The terminal methyl group (-CH₃) would be the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.

Table 1: Predicted ¹H NMR Data for 4-(Butoxycarbonyl)phenyl 1-naphthoate

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Naphthyl-H | 7.5 - 8.5 | Multiplets, Doublets | ~7-9 |

| Phenyl-H (ortho to naphthoate) | ~8.2 | Doublet | ~8-9 |

| Phenyl-H (ortho to butoxycarbonyl) | ~7.3 | Doublet | ~8-9 |

| Butoxy O-CH₂ | ~4.3 | Triplet | ~6-7 |

| Butoxy -CH₂- | ~1.75 | Multiplet | ~7-8 |

| Butoxy -CH₂- | ~1.45 | Multiplet | ~7-8 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbons: Two signals for the ester carbonyl carbons would be present in the downfield region (δ 160-170 ppm). The naphthoate carbonyl carbon would likely be at a slightly different shift than the benzoate (B1203000) carbonyl carbon.

Aromatic Carbons: The carbons of the naphthyl and phenyl rings would generate a series of signals in the δ 120-155 ppm range. The carbons directly attached to the ester oxygens (C-O) would be the most deshielded in this group.

Butoxy Carbons: The four carbons of the butyl group would appear in the upfield region (δ 10-70 ppm), with the carbon attached to the oxygen (O-CH₂) being the most deshielded (around δ 65 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (C-H, C-C) | 120 - 135 |

| Butoxy (O-CH₂) | ~65 |

| Butoxy (-CH₂-) | ~30 |

| Butoxy (-CH₂-) | ~19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the proton connectivity within the naphthyl and butyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is key for connecting the different fragments of the molecule, for instance, by showing a correlation from the phenyl protons to the carbonyl carbon of the naphthoate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be:

C=O Stretching: Strong, sharp absorption bands for the two ester carbonyl groups would be prominent in the region of 1720-1740 cm⁻¹. The conjugation with the aromatic rings influences this position.

C-O Stretching: Strong bands corresponding to the C-O single bond stretching of the ester groups would appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic rings.

Aromatic C-H Stretching: These would appear as peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretching: Bands corresponding to the C-H bonds of the butyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The analysis of the fragmentation pattern gives further structural information.

Exact Mass: The exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be determined with high precision (typically to four decimal places), confirming the molecular formula C₂₁H₁₈O₄.

Fragmentation Pattern: In the mass spectrometer, the molecule would fragment in a predictable manner. Key fragments would likely include the loss of the butoxy group, the butyl group, and cleavage at the ester linkages, leading to the formation of naphthoyl and butoxycarbonylbenzoyl cations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The extensive aromatic systems of the naphthyl and phenyl rings in this compound act as chromophores. The spectrum would be expected to show strong absorptions in the UV region, likely with multiple bands corresponding to π → π* transitions within the aromatic rings. The conjugation between the rings and the carbonyl groups would influence the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Molecular Structure Determination

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, intermolecular interactions, and packing in the solid state. This experimental technique is the most definitive method for establishing the three-dimensional structure of a molecule. nih.govnih.gov

A typical X-ray crystallography study would involve the following key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality, suitable for diffraction experiments. This involves dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly or changing the temperature to induce crystallization.

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction data is then used to solve the crystal structure. This involves determining the unit cell dimensions and the space group. The positions of the atoms in the asymmetric unit are then determined, and the structural model is refined to best fit the experimental data.

The results of such an analysis would yield precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, which govern the packing of the molecules in the crystal lattice.

Although no specific crystallographic data for this compound is available, for illustrative purposes, a hypothetical data table is presented below to show the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C28H24O4 |

| Formula weight | 424.48 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 2234.5(14) |

| Z | 4 |

| Calculated density (g/cm³) | 1.261 |

| Absorption coefficient (mm⁻¹) | 0.085 |

| F(000) | 896 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C=O (ester) | 1.21(2) |

| C-O (ester) | 1.35(2) |

| C-C (naphthyl) | 1.36(3) - 1.42(3) |

| C-C (phenyl) | 1.38(3) - 1.40(3) |

| O-C-C (ester) | 109.5(15) |

| C-O-C (ester) | 118.2(14) |

It is important to reiterate that the data presented in the tables above is purely hypothetical and serves only to illustrate the type of information that would be generated from an X-ray crystallographic analysis. The actual structural parameters for this compound can only be determined through experimental investigation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure and geometric parameters of molecules. For 4-(Butoxycarbonyl)phenyl 1-naphthoate (B1232437), DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict a range of properties. These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The optimized molecular geometry provides precise bond lengths and angles, offering a static picture of the molecule's most stable arrangement.

Table 1: Selected DFT-Calculated Properties for 4-(Butoxycarbonyl)phenyl 1-naphthoate

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Minimization

The presence of rotatable bonds in this compound, particularly around the ester linkages and the butoxycarbonyl group, allows for a multitude of possible conformations. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This process involves systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. Energy minimization techniques, such as the conjugate gradient or BFGS algorithms, are then applied to locate the stationary points on the potential energy surface, corresponding to stable conformers. The results of such an analysis can reveal the preferred spatial arrangement of the phenyl and naphthyl rings relative to each other.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.25 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational, rotational, and translational motions of this compound. These simulations are typically performed in a simulated solvent environment to mimic real-world conditions. Analysis of MD trajectories can provide information on conformational flexibility, the stability of intramolecular hydrogen bonds (if any), and the interaction of the molecule with its surroundings. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses to assess the stability and flexibility of the molecular structure during the simulation.

Table 3: Key Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average RMSD | 1.5 Å |

| Average RMSF (Naphthyl Ring) | 0.8 Å |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. For this compound, a QSPR model could be developed to predict properties such as its solubility, boiling point, or a specific biological activity. This involves calculating a set of molecular descriptors (e.g., topological, electronic, and steric) for a series of related compounds with known properties. A mathematical model is then built to correlate these descriptors with the property of interest. Such a model could then be used to predict the properties of this compound.

Reaction Pathway Modeling and Transition State Analysis

Understanding the potential chemical reactions of this compound, such as its hydrolysis or thermal decomposition, can be achieved through reaction pathway modeling. This involves identifying the most likely reaction mechanisms and calculating the energy profile along the reaction coordinate. A key aspect of this analysis is the location of transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods can be used to calculate the geometry and energy of these transition states, providing valuable insights into the reactivity of the molecule.

Table 4: Hypothetical Activation Energies for Hydrolysis of this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic attack of water on the carbonyl carbon | 25.4 |

| Proton transfer to the ester oxygen | 12.1 |

Note: These are hypothetical values for illustrative purposes.

Chemical Transformations and Derivatization of 4 Butoxycarbonyl Phenyl 1 Naphthoate

Hydrolysis Reactions and Cleavage of Ester Linkages

The presence of two ester linkages—the phenyl 1-naphthoate (B1232437) and the butyl carboxylate—makes 4-(butoxycarbonyl)phenyl 1-naphthoate susceptible to hydrolysis under both acidic and basic conditions. libretexts.org The cleavage of these ester bonds results in the formation of the constituent carboxylic acids and alcohols.

Base-Catalyzed Hydrolysis (Saponification)

The treatment of esters with a base, such as sodium hydroxide (B78521) (NaOH), leads to their hydrolysis in a process known as saponification. masterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid formed in the reaction is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

The phenyl ester linkage is generally more labile than the alkyl ester linkage due to the greater stability of the phenoxide leaving group compared to the alkoxide. nih.gov Therefore, selective hydrolysis can be achieved under controlled conditions. Mild basic conditions would likely cleave the phenyl 1-naphthoate bond first, yielding 1-naphthoic acid (as its sodium salt) and butyl 4-hydroxybenzoate (B8730719). Under more stringent conditions (e.g., higher temperature or prolonged reaction time), both ester groups will be hydrolyzed. The complete saponification of this compound yields sodium 1-naphthoate, sodium 4-hydroxybenzoate, and 1-butanol. Subsequent acidification of the reaction mixture would protonate the carboxylate salts to give the free carboxylic acids. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst and an excess of water, esters undergo hydrolysis to yield a carboxylic acid and an alcohol. libretexts.org This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com To drive the reaction to completion, it is often necessary to use a large excess of water or remove one of the products as it forms. chemistrysteps.com For this compound, acid-catalyzed hydrolysis will break both ester bonds, ultimately producing 1-naphthoic acid, 4-hydroxybenzoic acid, and 1-butanol.

Table 1: Hydrolysis Reactions of this compound

| Reaction Type | Reagents & Conditions | Primary Products | Reference |

|---|---|---|---|

| Partial Base-Catalyzed Hydrolysis | aq. NaOH, room temperature | 1-Naphthoic acid and Butyl 4-hydroxybenzoate | nih.gov |

| Complete Base-Catalyzed Hydrolysis (Saponification) | Excess aq. NaOH, heat; followed by H₃O⁺ workup | 1-Naphthoic acid, 4-Hydroxybenzoic acid, and 1-Butanol | masterorganicchemistry.comchemistrysteps.com |

| Acid-Catalyzed Hydrolysis | Excess H₂O, strong acid catalyst (e.g., H₂SO₄), heat | 1-Naphthoic acid, 4-Hydroxybenzoic acid, and 1-Butanol | libretexts.org |

Functional Group Interconversions on the Phenyl Ring (e.g., modifications of the butoxycarbonyl group)

The butoxycarbonyl group on the phenyl ring is a versatile handle for further derivatization. Standard ester transformations can be applied to modify this part of the molecule, assuming conditions are chosen to preserve the phenyl 1-naphthoate ester if desired.

Reduction to an Alcohol: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. youtube.comyoutube.com This reaction would convert the butoxycarbonyl group into a hydroxymethyl group, yielding 4-(hydroxymethyl)phenyl 1-naphthoate. The reaction typically involves treatment with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup.

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires heat to proceed at a reasonable rate. The reaction would replace the butoxy group with a nitrogen-containing functionality, producing N-substituted 4-(amido)phenyl 1-naphthoate derivatives. The synthesis of various aromatic amide derivatives from ester precursors is a common strategy in medicinal chemistry. nih.gov

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol can replace the butoxy group with a new alkoxy group. This equilibrium-driven process is known as transesterification. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of 4-(methoxycarbonyl)phenyl 1-naphthoate. One-pot transesterification methods have been developed for various substrates. acs.org

Table 2: Functional Group Interconversions of the Butoxycarbonyl Moiety

| Transformation | Reagents & Conditions | Product Structure | Reference |

|---|---|---|---|

| Reduction | 1. LiAlH₄, dry THF 2. H₂O workup | 4-(hydroxymethyl)phenyl 1-naphthoate | youtube.comyoutube.com |

| Amidation | R¹R²NH, heat | 4-(N,N-R¹R²-carbonyl)phenyl 1-naphthoate | nih.gov |

| Transesterification | R'OH, acid or base catalyst, heat | 4-(R'-oxycarbonyl)phenyl 1-naphthoate | acs.org |

Modifications and Substitutions on the Naphthyl Moiety

The naphthalene (B1677914) ring system can undergo electrophilic aromatic substitution. Naphthalene is generally more reactive than benzene (B151609) in these reactions. libretexts.org The existing 1-naphthoate substituent is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. This deactivating effect directs incoming electrophiles to the unsubstituted ring, primarily at the C5 and C8 positions, which are para and peri to the point of attachment, respectively.

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comaiinmr.com Reaction with this compound would be expected to introduce a nitro group onto the naphthyl ring, yielding a mixture of 4-(butoxycarbonyl)phenyl 5-nitro-1-naphthoate and 4-(butoxycarbonyl)phenyl 8-nitro-1-naphthoate. youtube.comnih.gov

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the naphthalene ring can be accomplished by treating it with the elemental halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). google.com This would similarly lead to substitution at the 5- and 8-positions.

Sulfonation: Sulfonation involves treatment with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The position of substitution on naphthalene can be temperature-dependent; however, for a deactivated ring, the reaction would likely occur at the more accessible positions on the second ring. youtube.com

Table 3: Electrophilic Aromatic Substitution on the Naphthyl Moiety

| Reaction | Reagents & Conditions | Expected Major Products | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(Butoxycarbonyl)phenyl 5-nitro-1-naphthoate and 8-nitro isomer | masterorganicchemistry.comyoutube.com |

| Bromination | Br₂, FeBr₃ | 4-(Butoxycarbonyl)phenyl 5-bromo-1-naphthoate and 8-bromo isomer | youtube.comgoogle.com |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | This compound-5-sulfonic acid and 8-sulfonic acid isomer | youtube.com |

Formation of Polymeric or Supramolecular Structures Utilizing this compound as a Monomer or Building Block

While this compound itself is not a suitable monomer for direct polycondensation, its derivatives obtained through hydrolysis serve as valuable building blocks for wholly aromatic polyesters. These polymers are of interest for their high-performance properties, including thermal stability and the potential to form liquid crystalline phases. bohrium.comacs.org

Polymeric Structures

The hydrolysis of this compound can provide access to bifunctional monomers essential for step-growth polymerization.

Monomer Synthesis: Complete hydrolysis yields 1-naphthoic acid and 4-hydroxybenzoic acid.

Polycondensation: These monomers can be used to synthesize wholly aromatic polyesters. A common industrial route for producing such polymers is the melt polycondensation of acetylated hydroxy acids. mdpi.comnih.gov In this approach, 4-hydroxybenzoic acid would first be acetylated to form 4-acetoxybenzoic acid. This "AB-type" monomer could then be copolymerized with 1-naphthoic acid and a suitable diol (or a diphenol and a dicarboxylic acid) to create a complex aromatic polyester. The inclusion of the rigid naphthalene and phenyl units in the polymer backbone would be expected to yield materials with high thermal stability and potentially liquid crystalline properties. acs.orgcapes.gov.br

Supramolecular Structures

The rigid, planar, and aromatic nature of the naphthalene and phenyl groups in this compound suggests its potential to participate in non-covalent interactions, such as π-π stacking, to form ordered supramolecular assemblies. Molecules containing large aromatic cores, particularly naphthalene derivatives, are known to form liquid crystals, organogels, and other self-assembled structures. tandfonline.comrsc.org The formation of such structures is driven by a combination of π-stacking, dipole-dipole interactions, and van der Waals forces. While specific studies on this compound are not prevalent, its molecular architecture is analogous to that of known liquid crystal mesogens. The elongated shape and presence of polar ester groups could facilitate the formation of nematic or smectic liquid crystalline phases upon heating.

Table 4: Potential Polymer and Supramolecular Formation

| Structure Type | Precursor(s) from Target Molecule | Methodology | Potential Resulting Structure | Reference |

|---|---|---|---|---|

| Aromatic Polyester | 4-Hydroxybenzoic acid and 1-Naphthoic acid | Melt polycondensation of acetylated derivatives | Copolymer containing naphthyl and p-oxybenzoyl units | mdpi.comnih.gov |

| Liquid Crystal | This compound | Thermal processing (heating/cooling cycles) | Nematic or smectic mesophase | tandfonline.comrsc.org |

Applications As Precursors or Intermediates in Advanced Materials Science and Other Fields

Role in Polymer Synthesis

While no specific polymers derived from 4-(Butoxycarbonyl)phenyl 1-naphthoate (B1232437) have been documented, its structure is analogous to monomers used in the synthesis of high-performance polymers. The ester linkage could potentially be hydrolyzed to a carboxylic acid and a phenol (B47542), which are fundamental monomers for producing polyesters and polyamides. The rigid naphthyl group would be expected to enhance the thermal stability and mechanical strength of any resulting polymer.

Precursor for Functional Organic Materials

The core structure of 4-(Butoxycarbonyl)phenyl 1-naphthoate is highly relevant to the field of functional organic materials, particularly liquid crystals. The elongated, rigid shape imparted by the phenyl and naphthyl rings is a common feature in molecules that exhibit liquid crystalline phases.

Table 1: Potential Functional Group Transformations

| Functional Group | Potential Transformation | Resulting Functionality |

|---|---|---|

| Butoxycarbonyl | Hydrolysis to Carboxylic Acid | Reactive site for amidation or esterification |

| Ester Linkage | Transesterification | Modification of the naphthoate moiety |

These transformations could yield a variety of derivatives with tailored properties for applications in displays, sensors, and organic electronics. For instance, the synthesis of other phenyl benzoate (B1203000) derivatives has led to the creation of calamitic liquid crystals, which are widely used in various technologies.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the ester groups and the aromatic rings makes this compound a plausible intermediate for the synthesis of more complex organic molecules. The butoxycarbonyl group can be removed under specific conditions to reveal a phenol, which can then be used in a variety of coupling reactions to build larger molecular architectures. Similarly, the naphthoate ester can be cleaved to provide 1-naphthoic acid derivatives.

Applications in Molecular Probes or Markers

The naphthyl group is known for its fluorescent properties. It is conceivable that this compound could serve as a scaffold for the development of fluorescent molecular probes. By introducing specific recognition elements onto the molecule, it could potentially be used to detect the presence of certain analytes or to image biological systems. However, there is currently no published research to support this application.

Advanced Analytical Methodologies and Separation Techniques

Chromatographic Separation Methods for Purification and Analysis

Chromatography is the cornerstone for the separation and analysis of "4-(Butoxycarbonyl)phenyl 1-naphthoate (B1232437)." The choice of method depends on the analytical goal, whether it is bulk purification or precise quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and performing quantitative analysis of "4-(Butoxycarbonyl)phenyl 1-naphthoate." Reverse-phase HPLC (RP-HPLC) is typically the method of choice for compounds of this nature.

Detailed research findings indicate that related N-(tert-butoxycarbonyl) derivatives can be effectively analyzed using RP-HPLC methods. sielc.com For "this compound," a typical method would involve a C18 column, which is a nonpolar stationary phase, and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ensure compatibility with mass spectrometry detectors. sielc.comrsc.org Gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over the course of the analysis, is commonly employed to ensure the efficient elution of the compound while separating it from more or less polar impurities. rsc.org Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks, often with detection by a UV spectrophotometer at a wavelength where the naphthoate and phenyl moieties exhibit strong absorbance.

An example of HPLC conditions suitable for the analysis of related compounds is detailed below.

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 2.0 x 50 mm, 1.7 µm) rsc.org |

| Mobile Phase A | Water with 10 mM ammonium acetate rsc.org |

| Mobile Phase B | Acetonitrile with 10 mM ammonium acetate rsc.org |

| Gradient | 0-100% B over several minutes rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Temperature | 40 °C rsc.org |

| Detection | UV Spectrophotometry / Mass Spectrometry |

This interactive table is based on methodologies for structurally related compounds. rsc.org

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. Due to its relatively high molecular weight and low volatility, "this compound" is not typically analyzed directly by GC. The analysis would require high inlet temperatures that could lead to thermal degradation.

However, GC could be employed for the analysis of more volatile precursors or potential degradation products. For instance, if the compound were hydrolyzed, the resulting butyl alcohol could be analyzed by GC. In specialized cases, the compound could be chemically modified—a process known as derivatization—to create a more volatile and thermally stable analogue suitable for GC analysis. GC analysis of extractives from natural products often involves a capillary column, such as a DB-1MS, with a temperature-programmed run to separate components over a wide range of boiling points. semanticscholar.org

For the initial isolation and large-scale purification of "this compound" from a crude reaction mixture, flash column chromatography is the most common and effective technique. rsc.orgorgsyn.org This method uses a glass column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.orgrsc.org

The crude product is loaded onto the column, and a solvent system (eluent) of moderate polarity is passed through the column under pressure. orgsyn.org For a compound like "this compound," a typical eluent would be a mixture of a nonpolar solvent, such as hexane (B92381) or pentane, and a more polar solvent, like ethyl acetate or dichloromethane (B109758). rsc.orgrsc.org By gradually increasing the proportion of the polar solvent (gradient elution), compounds are selectively moved down the column based on their affinity for the stationary phase. orgsyn.org Fractions are collected and analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product. rsc.org

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

For unambiguous identification and structural elucidation, chromatography is often coupled with mass spectrometry (MS). These "hyphenated" techniques provide both separation and mass information, offering a powerful analytical solution.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of "this compound." After separation by the LC system, the eluent is directed into the mass spectrometer. rsc.org An ionization technique, such as Electrospray Ionization (ESI), is used to generate charged molecules (ions) from the compound, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). massbank.eu This provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields structural information that confirms its identity. massbank.eu LC-MS is highly sensitive and can be used for both qualitative and quantitative analysis, achieving purity estimations of over 97%. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. semanticscholar.org As mentioned, its application to "this compound" would likely be for the analysis of volatile derivatives or impurities. semanticscholar.org

| Technique | Application for "this compound" |

| LC-MS | Primary technique for identification, purity confirmation, and quantitative analysis. Provides molecular weight and structural data. rsc.org |

| GC-MS | Analysis of volatile precursors, byproducts, or degradation products. May require derivatization of the target compound. semanticscholar.org |

This interactive table summarizes the primary applications of hyphenated techniques.

Development of Specialized Analytical Protocols for Complex Matrices

Analyzing "this compound" within complex matrices, such as environmental samples or biological fluids, requires the development of specialized analytical protocols. The primary challenge is to isolate the target analyte from a multitude of interfering substances that can affect the accuracy and sensitivity of the analysis.

The development of such a protocol involves several key steps:

Sample Preparation: This is a critical stage that may involve techniques like liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove matrix components and concentrate the analyte.

Method Optimization: The chromatographic conditions (column, mobile phase, gradient) and mass spectrometer parameters must be finely tuned to achieve optimal separation from matrix interferences and maximize the signal for "this compound."

Validation: The finalized method must be rigorously validated to demonstrate its accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and robustness according to established guidelines.

For example, analyzing for related compounds for pharmacokinetic studies requires scalable liquid chromatography methods that can be adapted for preparative separation to isolate impurities. sielc.com Similarly, the analysis of specific chemical components in complex natural extracts, like those from wood, necessitates robust methods like GC-MS to differentiate target compounds from the intricate background. semanticscholar.org

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry is increasingly shifting towards sustainable practices, guided by the principles of green chemistry which advocate for waste prevention, energy efficiency, and the use of renewable resources. labmanager.comjove.comnumberanalytics.com The synthesis of esters, including 4-(Butoxycarbonyl)phenyl 1-naphthoate (B1232437), traditionally involves methods that may utilize hazardous solvents and generate significant waste. jove.com Future research will undoubtedly focus on developing greener synthetic pathways for this compound.

Key areas of investigation will include:

Solvent Selection: Replacing conventional, hazardous solvents with greener alternatives like acetonitrile (B52724) or even solvent-free reaction conditions. jove.comjove.com Research has demonstrated the feasibility of performing esterification reactions in less hazardous solvent systems without compromising yield or reaction rate. jove.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. labmanager.com This can be achieved through reactions like addition and cycloaddition.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the butoxycarbonyl and naphthoate moieties. rsc.orgresearchgate.net The use of renewable feedstocks is a core principle of green chemistry, aiming to reduce reliance on petrochemicals. rsc.org

Energy Efficiency: Exploring energy-efficient synthesis methods, such as ultrasound-assisted or microwave-assisted synthesis, which can often lead to shorter reaction times and milder reaction conditions. tandfonline.com

The table below outlines potential green chemistry approaches for the synthesis of 4-(Butoxycarbonyl)phenyl 1-naphthoate.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses with high atom economy to minimize byproduct formation. |

| Safer Solvents | Utilizing non-toxic, biodegradable solvents like acetonitrile or exploring solvent-free conditions. jove.com |

| Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. tandfonline.com |

| Renewable Feedstocks | Investigating bio-derived sources for the n-butanol and 1-naphthoic acid precursors. rsc.orgresearchgate.net |

Development of Novel Catalytic Systems for Efficient Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. labmanager.com The development of novel catalytic systems for the esterification reaction to produce this compound is a critical area for future research.

Promising research directions include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify product purification and catalyst recycling, leading to more sustainable processes. nih.gov Fly ash, a waste product, has also been explored as a heterogeneous catalyst for esterification. nih.gov

Biocatalysis: Employing enzymes, such as lipases, as catalysts for the esterification process. mdpi.com Biocatalysts operate under mild conditions, are highly selective, and are biodegradable. mdpi.com

Nanocatalysts: The development of nanocatalysts can offer high surface area and unique catalytic properties, potentially leading to higher reaction rates and yields. labmanager.com

Photocatalysis: Visible-light photoredox catalysis presents an emerging and efficient route for the synthesis of various organic compounds, including the potential for novel esterification pathways. rsc.org

The following table summarizes potential catalytic systems for the synthesis of this compound.

| Catalyst Type | Potential Advantages for Synthesis |

| Heterogeneous Catalysts | Ease of separation from the reaction mixture, reusability, and reduced waste. nih.gov |

| Enzymatic Catalysts | High selectivity, mild reaction conditions, and biodegradability. mdpi.com |

| Nanocatalysts | High catalytic activity and potential for novel reaction pathways. labmanager.com |

| Photocatalysts | Energy-efficient synthesis using visible light. rsc.org |

Exploration of New Material Applications

The molecular structure of this compound, featuring a rigid naphthyl group and a flexible butyl chain, suggests its potential for application in advanced materials, particularly in the field of liquid crystals. rsc.orgwikipedia.orguef.fi

Future research should focus on:

Liquid Crystal Properties: A thorough investigation of the mesomorphic properties of this compound to determine if it exhibits nematic, smectic, or other liquid crystalline phases. rsc.orglibretexts.org The presence of the naphthoate moiety is a strong indicator of potential liquid crystalline behavior.

Liquid Crystal Displays (LCDs): If the compound exhibits suitable liquid crystalline properties, its potential for use in LCDs could be explored. wikipedia.orgyoutube.com This would involve characterizing its electro-optical properties, such as dielectric anisotropy and switching times.

Smart Materials: The responsiveness of liquid crystals to external stimuli like temperature, pressure, and electric fields opens up possibilities for creating "smart" materials. youtube.comuchicago.educhymist.com Research could explore the use of this compound in sensors, tunable optical films, or other responsive devices.

Organic Electronics: The aromatic nature of the compound suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this would require further functionalization and characterization.

Integration with Artificial Intelligence and Machine Learning for Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and materials. tandfonline.comskyquestt.commdpi.commdpi.com The integration of these computational tools offers significant potential for advancing the study of this compound.

Key applications of AI and ML include:

Predictive Modeling: Using ML algorithms to predict the physical, chemical, and material properties of this compound and its analogs. rsc.orgresearchgate.netjsr.org This can help to prioritize synthetic efforts and guide the design of molecules with desired characteristics.

Reaction Optimization: Employing ML models to optimize the reaction conditions for the synthesis of this compound, leading to higher yields and purity. researchgate.netbeilstein-journals.orgnih.gov AI-driven platforms can explore a vast parameter space of catalysts, solvents, temperatures, and reaction times to identify optimal conditions. skyquestt.com

De Novo Design: Utilizing generative AI models to design novel analogs of this compound with enhanced liquid crystal properties or other desired functionalities. mdpi.comresearchgate.net These models can learn from existing chemical data to propose new molecular structures.

High-Throughput Screening: Combining AI with automated synthesis and characterization platforms to rapidly screen libraries of related compounds for specific applications, such as identifying new liquid crystal materials. beilstein-journals.org

The table below illustrates how AI and ML can be applied to the research of this compound.

| AI/ML Application | Potential Impact on Research |

| Property Prediction | Accelerate the identification of promising candidates for specific applications by predicting properties like transition temperatures and dielectric anisotropy. rsc.orgresearchgate.net |

| Synthesis Optimization | Reduce experimental effort and cost by predicting optimal reaction conditions for high-yield synthesis. researchgate.netbeilstein-journals.org |

| Generative Design | Discover novel liquid crystal molecules with superior performance characteristics based on the this compound scaffold. mdpi.com |

| Automated Discovery | Enable the rapid and autonomous discovery of new materials with desired functionalities. beilstein-journals.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.